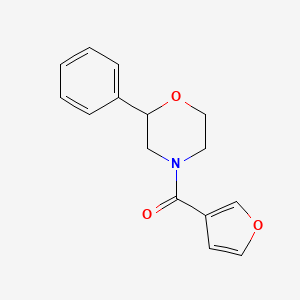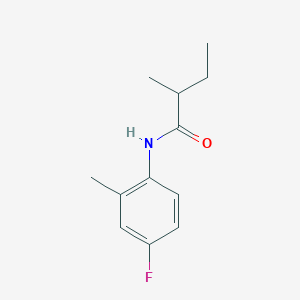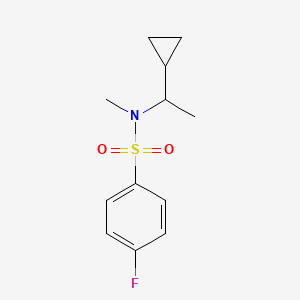
N-(1-cyclopropylethyl)-4-fluoro-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-4-fluoro-N-methylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as CES-102 and is a sulfonamide derivative. The purpose of
Scientific Research Applications
CES-102 has been investigated for its potential use in various research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that CES-102 can inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, lung, and colon cancer. CES-102 has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
CES-102 works by inhibiting the activity of an enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in their growth and survival. By inhibiting CAIX, CES-102 can effectively block the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
CES-102 has been shown to have minimal toxicity and side effects in animal studies. In addition to its anti-cancer properties, CES-102 has also been shown to have anti-inflammatory and anti-angiogenic effects. These properties make it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CES-102 is its high potency and specificity for CAIX. This makes it an ideal candidate for use in lab experiments to study the role of CAIX in cancer and other diseases. However, CES-102 is still in the early stages of development and more research is needed to fully understand its potential applications.
Future Directions
There are several potential future directions for research on CES-102. One area of interest is in the development of new cancer therapies that target CAIX. CES-102 could also be investigated for its potential use in the treatment of other diseases, such as neurological disorders, where CAIX is overexpressed. Additionally, further research is needed to optimize the synthesis and purification of CES-102 to improve its yield and purity.
Synthesis Methods
CES-102 can be synthesized using a multi-step process that involves the reaction of 4-fluoro-N-methylbenzenesulfonamide with cyclopropylmethylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to produce the desired product. The purity and yield of the product can be optimized by using various purification techniques.
properties
IUPAC Name |
N-(1-cyclopropylethyl)-4-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-9(10-3-4-10)14(2)17(15,16)12-7-5-11(13)6-8-12/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHLORIZTCPVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)



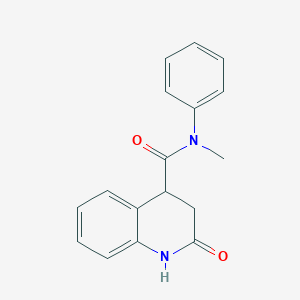
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
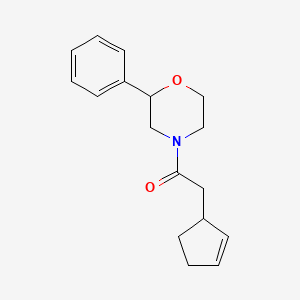

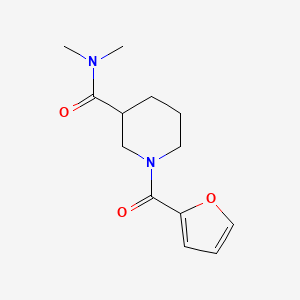
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
